molecular formula C14H13Cl4N B14062387 [2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14062387
M. Wt: 337.1 g/mol
InChI Key: BHBKEPMXNILTNN-UHFFFAOYSA-N
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Description

[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable precursor. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective chlorination of the desired positions on the phenyl and cyclohexadienyl rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and yield. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets. The compound’s chlorine atoms and dimethylamine group play crucial roles in its reactivity and binding to target molecules. Pathways involved may include enzyme inhibition, receptor binding, or disruption of cellular processes .

Biological Activity

[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine, with the CAS number 1361512-58-4, is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H13Cl4N
  • Molecular Weight : 337.07 g/mol
  • Purity : Typically ≥ 98% .

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The presence of chlorine atoms in the structure is known to enhance antibacterial activity and cytotoxicity in various compounds .

Antimicrobial Activity

Studies have shown that halogenated compounds can exhibit broad-spectrum antimicrobial properties. For instance, derivatives of chlorinated anilides have been reported to be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . The introduction of chlorine into the molecular structure of these compounds often correlates with increased potency against gram-positive bacteria.

Table 1: Antimicrobial Efficacy of Chlorinated Compounds

Compound NameActivity Against MRSAActivity Against E. faecalisReference
Compound AYesYes
Compound BModerateNo
Compound CHighModerate

Cytotoxicity

Cytotoxicity studies are essential to evaluate the safety profile of any new compound. The cytotoxic effects of this compound have not been extensively documented; however, related compounds have shown varying degrees of cytotoxicity against cancer cell lines while maintaining low toxicity to primary mammalian cells . This suggests a potential therapeutic window for further development.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the chemical structure affect biological activity. Research indicates that:

  • Chlorination : Increased chlorination typically enhances antibacterial properties.
  • Amine Substituents : The presence of dimethylamine groups can influence solubility and bioavailability, impacting overall efficacy .

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated a series of chlorinated anilides and found that certain derivatives exhibited submicromolar activity against MRSA. The findings suggest that structural modifications can lead to significant improvements in antibacterial potency .
  • Cytotoxicity Assessment : In a separate investigation on related compounds, it was determined that while some exhibited high antibacterial activity, they also showed considerable cytotoxic effects on normal cell lines. This highlights the need for careful evaluation when considering these compounds for therapeutic use .

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-6-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)14-9(4-3-5-11(14)16)10-6-8(15)7-12(17)13(10)18/h3-5,7,10H,6H2,1-2H3

InChI Key

BHBKEPMXNILTNN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1Cl)C2CC(=CC(=C2Cl)Cl)Cl

Origin of Product

United States

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